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molecular formula C10H8ClN3O B8389744 4-(4-Hydroxyanilino)-6-chloropyrimidine

4-(4-Hydroxyanilino)-6-chloropyrimidine

Cat. No. B8389744
M. Wt: 221.64 g/mol
InChI Key: RKUKETLCHBVOQF-UHFFFAOYSA-N
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Patent
US06632820B1

Procedure details

To a solution of 4,6-dichloropyrimidine (24.8 g), ethanol (250 ml) and triethylamine (51 ml) was added 4-aminophenol (18.2 g) and the solution was heated at reflux for 6 hours. After cooling the precipitate was collected, washed with DCM (100 ml) and recrystallized in acetonitrile to give the title compound (25.6 g, 69%) as crystals. NMR: 6.59 (1H, s), 6.73 (2H, d), 7.28 (2H, d), 8.33 (1H, s), 9.28 (1H, s), 9.52 (1H, s); m/z 222 (NH+).
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.C(O)C.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1>C(N(CC)CC)C>[OH:19][C:16]1[CH:17]=[CH:18][C:13]([NH:12][C:2]2[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=2)=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
18.2 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
51 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the precipitate
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with DCM (100 ml)
CUSTOM
Type
CUSTOM
Details
recrystallized in acetonitrile

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(NC2=NC=NC(=C2)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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